Differential LXR Antagonism and Lipid Metabolism Modulation in HepG2 Hepatocytes
In a direct comparative study using HepG2 hepatocytes, yamogenin demonstrated triacylglyceride (TG) accumulation inhibition that was quantitatively weaker than diosgenin under identical experimental conditions [1]. Both compounds antagonized liver X receptor (LXR) activation in a luciferase ligand assay, but yamogenin's effects were completely abolished in the presence of T0901317, a potent LXR agonist, whereas diosgenin maintained partial efficacy [1]. The study authors concluded that the structural difference between the C-25 epimers is functionally important for LXR inhibition potency.
| Evidence Dimension | TG accumulation inhibition in HepG2 cells |
|---|---|
| Target Compound Data | Yamogenin: inhibited TG accumulation but with weaker effect than diosgenin |
| Comparator Or Baseline | Diosgenin: stronger TG accumulation inhibition than yamogenin |
| Quantified Difference | Weaker inhibition by yamogenin (exact fold-difference not numerically reported; qualitative directional difference confirmed in same study) |
| Conditions | HepG2 hepatocytes; luciferase ligand assay; LXR agonism by T0901317 |
Why This Matters
This differential LXR antagonism profile makes yamogenin the appropriate choice for stereochemistry-controlled studies of LXR-mediated lipid regulation, where using diosgenin would overestimate effect magnitude.
- [1] Moriwaki S, et al. Yamogenin in fenugreek inhibits lipid accumulation through the suppression of gene expression in fatty acid synthesis in hepatocytes. Biosci Biotechnol Biochem. 2014;78(7):1231-6. View Source
